4,4-Dimethyl-6-methylidenecholestane
Description
Structure
3D Structure
Properties
CAS No. |
64647-67-2 |
|---|---|
Molecular Formula |
C30H52 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-6-methylidene-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52/c1-20(2)11-9-12-21(3)24-13-14-25-23-19-22(4)27-28(5,6)16-10-17-30(27,8)26(23)15-18-29(24,25)7/h20-21,23-27H,4,9-19H2,1-3,5-8H3/t21-,23+,24-,25+,26+,27?,29-,30-/m1/s1 |
InChI Key |
FOWHEPAEIBBQRP-XPSJYITRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4[C@@]3(CCCC4(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C)C4C3(CCCC4(C)C)C)C |
Origin of Product |
United States |
Molecular Origin and Biosynthetic Pathways of 4,4 Dimethyl 6 Methylidenecholestane Precursors
Biosynthesis of Sterols and Steroidal Intermediates in Eukaryotic and Prokaryotic Organisms
Sterols are vital components of cellular membranes in most eukaryotes, playing a crucial role in maintaining membrane fluidity and integrity. While sterol biosynthesis is a hallmark of eukaryotes, some prokaryotes have also been found to possess the genetic machinery for producing these complex lipids. The biosynthesis of sterols begins with the cyclization of 2,3-oxidosqualene (B107256), a linear triterpenoid (B12794562) precursor. This cyclization can proceed via two main pathways, leading to the formation of either lanosterol (B1674476) or cycloartenol (B190886), which serve as the foundational skeletons for all subsequent sterol modifications.
Role of 4,4-Dimethylsterols and 4-Methylsterols as Key Biosynthetic Precursors
Following the initial cyclization of 2,3-oxidosqualene, the resulting tetracyclic triterpenoid, be it lanosterol or cycloartenol, bears two methyl groups at the C-4 position. These 4,4-dimethylsterols are critical intermediates in the sterol biosynthetic pathway. nih.gov They, along with their successors, the 4-methylsterols, are collectively known as C4-Sterol Biosynthetic Intermediates (C4-SBIs). nih.gov These molecules are not merely transient compounds but are essential precursors to the vast array of functional sterols found in nature, including cholesterol in animals, ergosterol (B1671047) in fungi, and phytosterols (B1254722) in plants. nih.gov The removal of the methyl groups at the C-4 position is a crucial and evolutionarily conserved step in the maturation of sterols.
Cycloartenol Pathway and its Relevance to Sterol Biosynthesis in Green Algae and Higher Plants
In photosynthetic organisms, including green algae and higher plants, the biosynthesis of sterols predominantly follows the cycloartenol pathway. nih.gov This pathway commences with the cyclization of 2,3-oxidosqualene to cycloartenol, a pentacyclic triterpenoid, by the enzyme cycloartenol synthase. nih.gov Cycloartenol then undergoes a series of enzymatic modifications, including the opening of the cyclopropane (B1198618) ring, to yield various phytosterols. This contrasts with the lanosterol pathway, which is characteristic of animals and fungi. The presence of the cycloartenol pathway in green algae suggests a shared evolutionary history with higher plants in their sterol biosynthetic machinery. nih.gov
Enzymatic Demethylation Steps in Sterol Biosynthesis (e.g., C4-demethylation)
The transformation of 4,4-dimethylsterols into mature, functional sterols necessitates the sequential removal of the two methyl groups at the C-4 position. This process, known as C4-demethylation, is a complex, multi-step enzymatic reaction. It involves a series of oxidation and decarboxylation reactions catalyzed by a complex of enzymes. This demethylation is a critical juncture in the sterol biosynthetic pathway, and its successful completion is vital for the production of the final sterol products that are essential for cellular function. bohrium.com
Identification of Biological Source Organisms Contributing to 4,4-Dimethyl-6-methylidenecholestane Precursors
The precursors to this compound, specifically 4,4-dimethylsterols, are synthesized by a wide array of organisms. Their presence and diversity in marine and terrestrial ecosystems point to a broad phylogenetic distribution of the underlying biosynthetic pathways.
Contribution from Marine Algae (e.g., Green Algae, Red Algae, Coccolithophores, Dinoflagellates, Diatoms, Silicoflagellates)
Marine algae are prolific producers of a diverse array of sterols, including the 4,4-dimethylated precursors.
Dinoflagellates: This group of marine protists is particularly renowned for its unique and complex sterol profiles, which are often dominated by 4α-methyl sterols. wikipedia.org Dinosterol (B1230970), a characteristic 4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol, is a well-established biomarker for dinoflagellates in the geological record. wikipedia.org The motile cells of many dinoflagellate species, such as Peridinium umbonatum and Prorocentrum micans, contain a variety of 4-methylsterols, including 4-methylcholestan-3-ol and 4,24-dimethylcholestan-3-ol. geochemical-journal.jp The significant abundance and diversity of 4-methyl sterols in dinoflagellates suggest they are a primary source of these precursor molecules in marine environments. researchgate.net
Diatoms: While not as prominent as in dinoflagellates, some diatom species have also been found to produce 4-methyl sterols. wikipedia.org For instance, a species of the diatom genus Navicula has been shown to synthesize dinosterol, challenging the notion that this compound is exclusive to dinoflagellates. wikipedia.org Furthermore, studies have identified 4-desmethyl-23,24-dimethyl sterols in numerous diatom cultures, suggesting that the enzymatic machinery for methylating the sterol nucleus is present within this algal group. researchgate.net
Green Algae: Green algae primarily synthesize sterols via the cycloartenol pathway. nih.gov While their sterol profiles are often dominated by common phytosterols, the presence of 4,4-dimethylsterol intermediates is an inherent part of this biosynthetic route. The sterol composition of green algae can be variable, with some species producing significant amounts of C29 sterols. harvard.edu
Red Algae: Red algae also contribute to the pool of sterol precursors in marine environments. Their sterol composition can be diverse, and like other photosynthetic eukaryotes, they utilize 4,4-dimethylsterols as intermediates in their biosynthetic pathways. nih.gov
Coccolithophores: As significant primary producers in the marine environment, coccolithophores also synthesize sterols, and thus their 4,4-dimethylated precursors, as part of their cellular machinery.
The following table summarizes the major sterol compositions of various marine algae, highlighting the presence of 4-methyl sterol precursors.
| Algal Group | Key Precursor Sterols/Derivatives | Representative Organisms |
| Dinoflagellates | Dinosterol, 4-methylcholestan-3-ol, 4,24-dimethylcholestan-3-ol | Peridinium umbonatum, Prorocentrum micans |
| Diatoms | Dinosterol, 4-desmethyl-23,24-dimethyl sterols | Navicula sp. |
| Green Algae | Cycloartenol (as a 4,4-dimethylsterol intermediate) | Various species |
| Red Algae | 4,4-dimethylsterol intermediates | Various species |
| Coccolithophores | 4,4-dimethylsterol intermediates | Emiliania huxleyi |
Inputs from Higher Terrestrial Plants and Angiosperms
Higher terrestrial plants and angiosperms are major contributors to the global carbon cycle and produce a vast array of organic molecules, including the precursors to complex sterols. The biosynthesis of phytosterols in these organisms predominantly follows the cycloartenol pathway, meaning that 4,4-dimethylsterols are fundamental intermediates. nih.gov Recent research has shown that rice bran oil is a rich source of 4,4-dimethylsterols, including cycloartenol and 24-methylenecycloartanol. nih.gov Similarly, shea nut butter contains 4,4-dimethylsterols like lupeol (B1675499) and lanosterol. nih.gov The widespread presence of these precursors in terrestrial plants underscores their significant role in the global production of these foundational sterol molecules.
The table below provides examples of 4,4-dimethylsterol precursors found in terrestrial plant sources.
| Plant Source | Key 4,4-Dimethylsterol Precursors |
| Rice Bran Oil | Cycloartenol, 24-methylenecycloartanol |
| Shea Nut Butter | Lupeol, Lanosterol |
Microbial Sources of Sterols (e.g., Amoebae, other Prokaryotes)
Sterol biosynthesis is a hallmark of eukaryotes, but the capacity to produce these vital membrane components is not exclusive to them. mdpi.comfrontiersin.org A growing body of evidence indicates that some prokaryotes can also synthesize sterols, though this is less common. mdpi.comfrontiersin.org The evolutionary history of sterol synthesis in bacteria is complex, with studies suggesting that the necessary genes may have been acquired from eukaryotes through horizontal gene transfer. frontiersin.orglibretexts.org
Prokaryotic Sterol Synthesis: While most bacteria produce hopanoids, which are functionally similar to sterols, a few bacterial species have been identified that synthesize sterols de novo. wikipedia.org These bacteria possess the enzyme oxidosqualene cyclase (OSC), which is crucial for the initial cyclization of oxidosqualene to form the foundational sterol structures, lanosterol or cycloartenol. frontiersin.org Research has identified OSC homologs in various bacterial genomes, including those of aerobic methanotrophs and certain species within the Bacteroidetes and Proteobacteria phyla. frontiersin.org Many of these bacteria produce lanosterol or cycloartenol as their primary sterol products, which are the fundamental precursors for more complex sterols like cholesterol. frontiersin.org The demethylation of the C-4 and C-14 positions is a key step in the conversion of lanosterol to cholesterol, a process that involves a C4-demethylation complex. nih.govnih.gov The presence of 4,4-dimethyl sterols in the biosynthetic pathway is a fundamental step before the removal of these methyl groups to yield the final sterol product. nih.gov
Sterol Biosynthesis in Amoebae: Free-living amoebae are well-established sources of de novo sterol synthesis. mdpi.comnih.gov For instance, the soil amoeba Acanthamoeba polyphaga can synthesize its sterols from acetate. nih.gov The primary sterols produced are often ergosterol and poriferasta-5,7,22-trienol. nih.gov Significantly, the biosynthetic pathway in Acanthamoeba proceeds via the precursor cycloartenol, which is characteristic of plants and algae, rather than lanosterol, the key precursor in animals and fungi. nih.gov The sterol metabolome of Acanthamoeba castellanii has been shown to contain 25 different sterols, highlighting the complex enzymatic machinery present in these organisms. nih.gov
A fascinating aspect of microbial sterol biology is the interaction between amoebae and their intracellular bacteria. Some bacteria that reside within amoebae have acquired eukaryotic-like genes related to sterol modification. researchgate.net For example, Legionella drancourtii, an intra-amoebal bacterium, expresses a putative eukaryotic-like Δ7 sterol reductase. researchgate.net Similarly, Coxiella burnetii, another bacterium capable of living within amoebae, possesses a Δ24 sterol reductase that can perform the final step in ergosterol biosynthesis. researchgate.net This suggests that the amoebal host can serve as a "melting pot" for horizontal gene transfer, potentially enabling bacteria to develop capacities for sterol synthesis or modification. researchgate.net
| Organism Type | Key Sterol Precursor | Notable Sterols Produced | Biosynthetic Pathway Characteristic |
| Prokaryotes (select species) | Lanosterol or Cycloartenol | Lanosterol, Cycloartenol, and some modified sterols | Often involves C-4 and C-14 demethylations; genes may be acquired via horizontal transfer. frontiersin.org |
| Amoebae (Acanthamoeba) | Cycloartenol | Ergosterol, Poriferasterols, Amebasterols | Pathway is phylogenetically related to that of unicellular algae and plants. mdpi.comnih.gov |
Occurrence of Cholestane (B1235564) Derivatives in Marine Invertebrates and Associated Microorganisms
Marine invertebrates, particularly sponges, are renowned for producing an extraordinary diversity of secondary metabolites, including a wide array of sterols with unusual structures. researchgate.netsemanticscholar.org While it was once assumed that the invertebrate host was solely responsible for this chemical diversity, it is now widely recognized that symbiotic microorganisms play a crucial, and often primary, role in the biosynthesis of these compounds. frontiersin.org
Many marine invertebrates, such as crustaceans, lack the ability to synthesize sterols de novo and must acquire them from their diet. researchgate.net However, sponges and other sessile invertebrates host dense and diverse communities of microorganisms, including bacteria, archaea, and fungi, within their tissues. nih.gov These symbiotic microbes are believed to be the true producers of many bioactive compounds attributed to their hosts. frontiersin.org
The sterol composition of marine invertebrates is exceptionally complex, featuring novel sterols with modified steroid nuclei and unconventional side chains. researchgate.netsemanticscholar.org Specifically, 4-methyl and 4,4-dimethyl sterols, which are precursors to cholesterol, have been identified in the gonads of marine archaeogastropods. nih.govresearchgate.net For instance, 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol (4,4-dimethylzymosterol) was found in the testes of the limpet Cellana grata. nih.gov This discovery marks the first identification of such cholesterol precursors in the gonads of marine invertebrates, highlighting their potential role in physiological processes. nih.govresearchgate.net
The biosynthesis of the core cholestane skeleton originates from the cyclization of squalene. wikipedia.orgacs.org Subsequent enzymatic modifications, such as demethylation, isomerization, and the introduction of various functional groups, lead to the vast array of sterols found in nature. The presence of two methyl groups at the C-4 position, as seen in the target molecule, is a feature of biosynthetic intermediates like lanosterol and cycloartenol. nih.gov The formation of a methylidene (or exomethylene) group at C-6 is a less common modification but points to specific enzymatic activity capable of altering the sterol's B-ring. While the specific organisms and enzymes responsible for creating the 6-methylidene moiety on a 4,4-dimethylcholestane framework are not definitively identified in current literature, the immense biosynthetic potential of sponge-associated microbes makes them a primary candidate for such novel transformations. frontiersin.orgnih.gov
| Source Organism | Class of Compound | Specific Examples Found | Implied Biosynthetic Capability |
| Marine Archaeogastropods (Cellana grata) | Cholesterol Precursors | 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol | Presence of early-stage sterol intermediates. nih.gov |
| Marine Sponges and Symbionts | Diverse Sterols & Terpenoids | Sesterterpenoids, Triterpenoids, Brominated alkaloids | Production of complex and unusual sterol structures. nih.govnih.gov |
| Sponge-associated Bacteria (Proteobacteria, Bacillus) | Various Bioactive Metabolites | Polyketides, Terpenes, Lipopeptides | Possess diverse biosynthetic gene clusters for secondary metabolite production. frontiersin.org |
Geological Occurrence and Post Depositional Transformations of 4,4 Dimethyl 6 Methylidenecholestane
Natural Occurrence and Distribution in Hydrocarbon Source Rocks and Crude Oils
While the direct identification of 4,4-Dimethyl-6-methylidenecholestane in geological samples is not widely reported in scientific literature, the presence of its saturated counterpart, 4,4-dimethylcholestane, and other A-ring methylated steranes has been confirmed in various hydrocarbon source rocks and crude oils. These compounds are considered important biomarkers, retaining the basic carbon skeleton of their biological precursors through geological time. nih.gov
4-methyl steranes are often linked to specific biological inputs, particularly from dinoflagellates, which are known to synthesize 4α-methyl sterols. nih.gov The geological record of 4-methyl steranes is extensive, and they are regularly used in petroleum geochemistry to interpret geological history and assess potential source rocks. nih.gov The presence of 4,4-dimethylsteranes is less common but has been unambiguously identified in certain depositional settings, such as Tertiary lacustrine sediments. Saline lacustrine source rocks are known to host unique biomarker assemblages, and it is in such environments that unusual sterane distributions can be preserved. nih.gov
The distribution of C27, C28, and C29 steranes is often used to infer the types of organic matter input, with C27 steranes generally associated with marine algae, and C29 steranes with terrestrial plants. researchgate.net The presence of A-ring methylated steranes adds another layer of detail to these interpretations, pointing towards specific microbial contributions to the organic matter.
Diagenetic and Catagenetic Pathways Leading to Sterane Formation from Sterols
The transformation of biological sterols into the steranes found in ancient sediments and petroleum is a complex process involving a series of diagenetic and catagenetic reactions. Diagenesis encompasses the biological and chemical changes occurring in sediments at relatively low temperatures and pressures, while catagenesis involves the thermal cracking of organic matter at greater burial depths.
The initial step in the conversion of a sterol, such as a 4,4-dimethylsterol, to a sterane is the dehydration of the alcohol functional group. This process, often catalyzed by clay minerals in the sedimentary matrix, results in the formation of unsaturated intermediates known as sterenes. For a 4,4-dimethylsterol, this dehydration could potentially lead to the formation of various sterene isomers, including structures with a methylidene group, such as this compound.
The formation of a double bond at the C-6 position to create a methylidene group is a plausible, though likely transient, step in the diagenetic pathway. Further reactions, such as hydrogenation, would lead to the formation of the more stable saturated 4,4-dimethylsterane. Alternatively, under the influence of acidic conditions, often provided by clay catalysts, rearrangement of the carbon skeleton can occur, leading to the formation of diasterenes and, subsequently, diasteranes. hw.ac.uk The relative abundance of steranes versus diasteranes is often used as an indicator of the depositional environment and the catalytic activity of the sediment.
It is hypothesized that this compound would be an intermediate in this process. Its preservation in significant quantities in mature source rocks or crude oils would be unlikely due to the chemical reactivity of the exocyclic double bond, which would be prone to hydrogenation or isomerization under increasing thermal stress.
As sediments are buried and subjected to increasing temperatures, the stereochemistry of the sterane molecules undergoes changes. The biologically inherited stereoisomers are gradually converted to more thermally stable forms. This process of stereoisomerization is a key indicator of the thermal maturity of the organic matter.
For regular steranes, several isomerization ratios are commonly used, such as the ratio of 20S to 20R epimers and the ratio of αα to ββ isomers. These ratios increase with thermal maturity until an equilibrium is reached. While specific studies on the stereoisomerization of this compound are not available, it is expected that its saturated counterpart, 4,4-dimethylcholestane, would undergo similar isomerization reactions. The degree of isomerization in any co-occurring regular steranes would provide a reliable measure of the thermal maturity of the host rock or oil. The thermal effect on the relative concentrations of different steranes is also significant, with C27 regular steranes often showing a relative increase with maturity. scirp.org
The distribution of steranes in geological samples does not always conform to simple models of biological input and thermal maturation. "Abnormal" sterane distributions can arise from a variety of factors, including unusual biological precursors, specific diagenetic conditions, and the influence of the depositional environment.
For instance, the presence of A-ring methylated steranes, including 4,4-dimethylsteranes, is itself an "abnormal" distribution when compared to the more common 4-desmethylsteranes. Their presence is a direct reflection of a specific biological source, likely dinoflagellates or other microorganisms capable of producing 4,4-dimethylsterols. nih.gov Other A-ring alkylated steranes, such as 3-beta-ethyl steranes, have also been identified and are thought to arise from microbial modifications of sterenes during early diagenesis. uq.edu.au The geological environment plays a crucial role; for example, hypersaline or anoxic conditions can lead to unique diagenetic pathways and the preservation of unusual biomarker signatures.
Factors Controlling the Preservation and Alteration of this compound in Geologic Time
The preservation of any organic molecule over geological timescales is a complex interplay of its inherent chemical stability and the environmental conditions it experiences. For a relatively reactive molecule like this compound, with its exocyclic double bond, preservation is expected to be poor.
Several factors would control its alteration:
Chemical Stability: The methylidene group is more reactive than an endocyclic double bond and would be susceptible to hydrogenation, isomerization, and polymerization reactions. researchgate.net
Thermal Stress: Increasing temperature during burial would accelerate the rates of these alteration reactions, leading to the conversion of the methylidene sterene to more stable saturated or rearranged products.
Catalytic Minerals: The presence of clay minerals can catalyze both the formation (through dehydration) and alteration (through rearrangement and hydrogenation) of sterenes. hw.ac.uk
Redox Conditions: The preservation of unsaturated compounds is favored in anoxic environments, which limit oxidative degradation. nih.gov Early sulfurization can also play a role in the preservation of steroidal structures.
Geological Time: Over extended geological periods, the probability of alteration increases, making the long-term preservation of a reactive intermediate like this compound unlikely. casp.org.uk
Data Tables
Table 1: Key Diagenetic Transformations of Sterols
| Process | Description | Key Products | Controlling Factors |
| Dehydration | Loss of a water molecule from the sterol. | Sterenes, Steradienes | Temperature, Clay Catalysis |
| Hydrogenation | Addition of hydrogen across double bonds. | Steranes | Reducing conditions, Temperature |
| Rearrangement | Acid-catalyzed rearrangement of the carbon skeleton. | Diasterenes, Diasteranes | Clay minerals, Acidity |
| Stereoisomerization | Change in the 3D arrangement of atoms at chiral centers. | More stable stereoisomers (e.g., 20S, ββ) | Thermal maturity |
| Aromatization | Formation of aromatic rings. | Mono- and Triaromatic Steroids | High thermal maturity |
Table 2: Examples of A-Ring Methylated Steranes and Their Precursors
| Compound Class | Example | Likely Biological Precursor | Geological Significance |
| 4α-methylsteranes | Dinosterane | 4α-methylsterols (from dinoflagellates) | Indicator of dinoflagellate input |
| 4,4-dimethylsteranes | 4,4-dimethylcholestane | 4,4-dimethylsterols | Specific microbial input |
| 3β-methylsteranes | 3β-methylcholestane | Microbial alteration of sterenes | Indicator of early diagenetic processes |
| 2α-methylsteranes | 2α-methylcholestane | Microbial alteration of sterenes | Indicator of early diagenetic processes |
Applications of 4,4 Dimethyl 6 Methylidenecholestane in Organic Geochemical Research
Organic Matter Input Characterization in Sedimentary Basins
The analysis of lipid biomarkers, including 4,4-dimethyl-6-methylidenecholestane, is a powerful tool for characterizing the sources of organic matter in sedimentary basins. The distinct molecular signature of this compound provides a direct link to the presence of dinoflagellates in the paleoenvironment.
The presence of this compound in sedimentary organic matter is a strong indicator of a marine origin. Dinoflagellates are the primary biological source of its precursor, dinosterol (B1230970). researchgate.net Consequently, the detection of this compound points to the contribution of marine biomass to the total organic carbon pool. In contrast, terrestrial organic matter is typically characterized by long-chain n-alkanes and specific biomarkers derived from higher plants, such as oleanane. The ratio of marine-derived biomarkers, like this compound, to terrestrial biomarkers can be used to quantitatively assess the relative contributions of these two major sources of organic matter in a given sedimentary environment. For instance, a high abundance of this compound relative to terrestrial markers would suggest a predominantly marine depositional setting with significant dinoflagellate productivity.
Within the marine realm, this compound specifically points to the contribution of dinoflagellates. While other algae produce a variety of sterols, the 4-methylated structure of dinosterol and its diagenetic products are highly characteristic of this particular group. researchgate.net Some studies have explored variations in sterol composition among different dinoflagellate species, suggesting the potential to further refine the biomarker's application to identify contributions from specific dinoflagellate communities. researchgate.net For example, the concentration of dinosterol has been observed to be significantly higher in heterotrophic dinoflagellates compared to autotrophic species, indicating that heterotrophic dinoflagellates could be a major source of dinosterol in certain sediments. researchgate.net This specificity allows for a more detailed reconstruction of the phytoplankton community structure in past marine environments. It is important to note that this compound is not associated with higher plants, making its presence a clear delineator of algal, specifically dinoflagellate, input.
Table 1: Application of this compound in Source Discrimination
| Application | Key Indicator | Interpretation |
| Marine vs. Terrestrial | Presence/Absence and Relative Abundance | High abundance suggests a significant marine (dinoflagellate) contribution to organic matter. |
| Specific Algal Input | Presence of this compound | Indicates a specific contribution from dinoflagellates. |
Paleodepositional Environment Reconstruction
The insights gained from the distribution of this compound extend beyond simply identifying the source of organic matter. This biomarker can also be used to infer key characteristics of the depositional environment itself.
While this compound itself is not a direct proxy for redox conditions or salinity, its association with dinoflagellate blooms can provide indirect evidence. Large inputs of fresh organic matter from dinoflagellate blooms can lead to oxygen depletion in the water column and sediments as the organic matter decomposes. This can result in dysoxic or anoxic conditions, which can be further corroborated by the presence of other geochemical markers sensitive to redox changes. Similarly, the proliferation of certain dinoflagellate species is often linked to specific salinity regimes. By identifying the dinoflagellate contribution, researchers can infer the likely salinity of the water body at the time of deposition, which can be particularly useful in coastal and estuarine settings where salinity can be highly variable.
In complex depositional systems such as deltas, the distribution of marine and terrestrial biomarkers is crucial for delineating different sub-environments. The presence and abundance of this compound can help distinguish between marine-influenced parts of a delta (prodelta, delta front) and more fluvially dominated areas (delta plain). A higher concentration of this dinoflagellate biomarker would be expected in sediments deposited in the more marine-influenced zones, while its absence or low abundance would characterize the freshwater-dominated fluvial deposits. This spatial differentiation of biomarker signatures allows for a more detailed and accurate reconstruction of the paleogeography of such environments.
Table 2: Paleoenvironmental Inferences from this compound
| Environmental Parameter | Inference based on this compound | Supporting Evidence |
| Redox Conditions | High abundance may indicate a potential for dysoxic/anoxic conditions due to organic matter loading. | Co-occurrence with redox-sensitive trace metals and other anoxia proxies. |
| Water Salinity | Presence suggests marine or brackish conditions suitable for dinoflagellates. | Comparison with other salinity proxies and paleontological data. |
| Depositional Environment | High concentrations in marine-influenced settings (e.g., prodelta). | Lower concentrations in fluvially dominated settings (e.g., delta plain). |
Age Stratigraphy and Chemostratigraphic Correlation
Biomarkers can provide a powerful tool for correlating sedimentary sequences, a field known as chemostratigraphy. The first and last appearances of specific biomarkers, as well as their abundance patterns, can be used to define biozones and correlate them between different locations. While this compound is a relatively common biomarker, significant fluctuations in its abundance, often linked to periods of high dinoflagellate productivity, can serve as useful stratigraphic markers. For example, a pronounced peak in the concentration of this compound could be used to correlate sedimentary layers across a basin, particularly when integrated with other stratigraphic data such as biostratigraphy and carbon isotope stratigraphy. researchgate.net This approach is especially valuable in sections where traditional biostratigraphic markers are rare or absent.
Application of Sterane Ratios (e.g., C28/C29 sterane ratios) for Age Evaluation of Marine Source Rocks
The ratio of C28 to C29 regular steranes is a well-established tool for estimating the geological age of marine source rocks and the oils they generate. researchgate.net This is based on the evolutionary proliferation of different types of algae through geological time, with certain periods being characterized by a higher abundance of C28 sterol-producing organisms relative to those that produce C29 sterols.
While 4,4-dimethylcholestanes are not directly included in the conventional C28/C29 sterane ratio, their presence can provide supplementary age-diagnostic information. Dinoflagellates, the primary source of 4,4-dimethylsterols, have a fossil record extending back to the Triassic period. bris.ac.uk Therefore, a high abundance of 4,4-dimethylcholestanes in a source rock or oil, particularly in pre-Cretaceous samples, can point towards a significant contribution from dinoflagellates to the organic matter. This information, when combined with the C28/C29 sterane ratio, can help to refine the age assessment of the source rock.
For instance, a marine source rock with a C28/C29 ratio indicative of a Jurassic age would be further supported by the presence of significant concentrations of 4,4-dimethylcholestanes, reflecting the known radiation of dinoflagellates during this period.
Table 1: Illustrative Sterane Ratios for Age Evaluation
| Geological Age | Typical C28/C29 Sterane Ratio | Implication of High 4,4-dimethylcholestane Abundance |
|---|---|---|
| Tertiary | High | Consistent with dinoflagellate contributions in younger marine environments. |
| Cretaceous | Moderate to High | Supports significant dinoflagellate input during a period of their high productivity. |
| Jurassic | Moderate | Strong indicator of dinoflagellate presence and can reinforce the age determination. |
| Paleozoic | Low | The presence would be anomalous and require further investigation into the biological inputs. |
Correlation of Crude Oils and Hydrocarbon Source Rocks Using Sterane Signatures
The unique molecular fingerprint of biomarkers in crude oil can be used to trace it back to its source rock. usgs.govgcms.cz This oil-to-source rock correlation is fundamental in petroleum systems analysis. The distribution of various steranes, including 4,4-dimethylcholestanes, forms a critical part of this fingerprint.
If a potential source rock is analyzed and found to contain a specific distribution of 4,4-dimethylcholestanes, and a crude oil from a nearby reservoir exhibits a matching distribution, it provides strong evidence of a genetic link between the two. researchgate.net This correlation is further strengthened when other biomarker classes, such as hopanes and regular steranes, also show a good match.
The specificity of 4,4-dimethylsterols to dinoflagellates makes their corresponding saturated hydrocarbons particularly useful in distinguishing between different potential source rocks that may have similar bulk characteristics but differ in their biological inputs. For example, two shale units of the same age might be differentiated if one was deposited under conditions that favored dinoflagellate blooms, leading to a high concentration of 4,4-dimethylcholestanes, while the other was not.
Thermal Maturity Assessment of Organic Matter
As organic matter in source rocks is subjected to increasing temperatures with deeper burial, the stereochemistry of biomarker molecules undergoes predictable changes. These changes, or isomerizations, serve as valuable indicators of the thermal maturity of the source rock and the hydrocarbons it has generated.
Utilization of Sterane Stereoisomeric Ratios (e.g., C29 ααα 20S/(20S+20R) and C29 αββ/(αββ+ααα) sterane ratios) as Thermal Maturity Indicators
For regular steranes, such as the C29 steranes, two key isomerization reactions are widely used to assess thermal maturity: the conversion at the C-20 position from the biological 'R' configuration to the geological 'S' configuration, and the isomerization at the C-14 and C-17 positions from the ααα configuration to the αββ configuration. geoconvention.commdpi.com The ratios of these isomers, specifically C29 ααα 20S/(20S+20R) and C29 αββ/(αββ+ααα), increase with rising temperature until an equilibrium is reached.
While the thermal maturity parameters for 4,4-dimethylcholestanes are not as extensively calibrated and routinely applied as those for regular steranes, the same principles of stereoisomerization apply. In theory, analogous ratios of 4,4-dimethylcholestane stereoisomers could be developed and utilized as maturity indicators. However, the analytical complexity of separating and identifying these specific isomers has limited their widespread use.
Geochemical studies often focus on the more abundant and well-characterized regular steranes for maturity assessment. Nevertheless, in research settings, the isomerization of 4,4-dimethylcholestanes can provide a complementary dataset to corroborate the maturity assessment derived from other biomarker classes.
Table 2: Sterane Isomer Ratios as Thermal Maturity Indicators
| Maturity Level | C29 ααα 20S/(20S+20R) | C29 αββ/(αββ+ααα) | Potential 4,4-dimethylcholestane Isomer Behavior |
|---|---|---|---|
| Immature | < 0.2 | < 0.2 | Predominantly biological isomers. |
| Early Mature | 0.2 - 0.4 | 0.2 - 0.3 | Onset of isomerization. |
| Peak Oil Window | 0.4 - 0.55 (Equilibrium) | 0.3 - 0.5 (Equilibrium) | Isomer ratios increase towards equilibrium. |
| Late Mature | ~0.55 | ~0.5 | Ratios remain at equilibrium. |
Relationship of Sterane Distribution with Stages of Hydrocarbon Generation
As thermal maturity increases into the late oil and gas window, the concentration of all biomarkers, including 4,4-dimethylcholestanes, begins to decrease due to thermal cracking. nih.gov These complex molecules are broken down into smaller, more stable hydrocarbons. Therefore, a very mature source rock or a high-temperature condensate will typically have a lower concentration of recognizable biomarkers, including 4,4-dimethylcholestanes, compared to a moderately mature oil.
The presence of 4,4-dimethylcholestanes in an oil or source rock extract is therefore indicative of a thermal history that has not been severe enough to completely destroy these molecules, generally placing it within the oil generation window. Their depletion relative to more thermally stable compounds can be used as a qualitative indicator of high maturity.
Advanced Analytical Methodologies for the Characterization of 4,4 Dimethyl 6 Methylidenecholestane
Sample Preparation and Isolation Techniques for Saturated Hydrocarbon Fractions
The initial and one of the most critical stages in the analysis of sterane biomarkers from geological samples is the preparation and isolation of the saturated hydrocarbon fraction, which contains the target analytes. This multi-step process is designed to efficiently extract organic matter from the rock or oil matrix and then separate it into different compound classes to reduce complexity and enhance the concentration of the biomarkers of interest.
Solvent Extraction of Organic Matter from Rock and Oil Samples
The process commences with the extraction of total lipids, also known as bitumen, from the source rock or crude oil. ucr.edu Powdered rock samples are typically subjected to exhaustive Soxhlet extraction. ucr.edu A common solvent mixture used for this purpose is a dichloromethane (B109758)/methanol (DCM/MeOH) azeotrope (e.g., 93:7 v/v), which is effective in extracting a broad range of organic compounds. ucr.edu For crude oil samples, a preliminary step of deasphaltening is often necessary. This involves precipitating the asphaltene fraction by adding a non-polar solvent like n-heptane, leaving the more soluble maltene fraction (comprising saturates, aromatics, and resins) for further analysis. ucr.edu
Alternative extraction techniques include accelerated solvent extraction (ASE), which utilizes elevated temperatures and pressures to reduce solvent consumption and extraction time. nih.gov The choice of solvent and extraction method can influence the extraction efficiency of different compound classes. copernicus.org
Table 1: Common Solvents for Extraction of Organic Matter
| Solvent/Mixture | Typical Application | Reference |
| Dichloromethane/Methanol (93:7) | Soxhlet extraction of rock samples | ucr.edu |
| n-Heptane | Deasphaltening of crude oils | ucr.edu |
| Dichloromethane/Acetone (9:1) | Accelerated Solvent Extraction (ASE) | nih.gov |
| Chloroform/Methanol (1:2) | Modified Bligh-Dyer extraction for lipids | lipidmaps.org |
This table provides examples of solvents and is not exhaustive.
Fractionation by Silica-Alumina Gel Column Chromatography
Following extraction, the total organic extract is fractionated to isolate the saturated hydrocarbons from aromatic compounds and more polar nitrogen-, sulfur-, and oxygen-containing (NSO) compounds. amazonaws.com This separation is most commonly achieved using column chromatography with a stationary phase composed of silica (B1680970) gel and/or alumina. cup.edu.cnuvic.ca
The extract is loaded onto the column, and solvents of increasing polarity are used to elute the different fractions. researchgate.net Saturated hydrocarbons, being the least polar, are eluted first with a non-polar solvent such as n-hexane or petroleum ether. cup.edu.cnresearchgate.net Aromatic hydrocarbons are subsequently eluted with a solvent of intermediate polarity, like a mixture of hexane (B92381) and dichloromethane. cup.edu.cn Finally, the more polar NSO compounds are recovered using a highly polar solvent system, such as dichloromethane and methanol. cup.edu.cn The choice of adsorbent (silica gel, alumina, or a combination) and the solvent elution sequence are critical for achieving a clean separation. uvic.cacolumn-chromatography.com
Table 2: Typical Column Chromatography Parameters for Hydrocarbon Fractionation
| Parameter | Description | Example | Reference |
| Adsorbent | Stationary phase material | Silica gel and Alumina (1:1) | cup.edu.cn |
| Eluent 1 (Saturates) | Non-polar solvent | n-Hexane or Petroleum Ether | cup.edu.cn |
| Eluent 2 (Aromatics) | Intermediate polarity solvent | Hexane/Dichloromethane | cup.edu.cn |
| Eluent 3 (Resins/NSOs) | Polar solvent mixture | Dichloromethane/Methanol | cup.edu.cn |
This table illustrates a general elution scheme; specific solvent ratios and volumes may vary based on the sample.
Enrichment and Purification Procedures for Sterane Biomarkers
While column chromatography provides a bulk separation, further enrichment and purification steps may be necessary, especially when dealing with samples containing low concentrations of steranes or significant interfering compounds. mdpi.com Techniques such as solid-phase extraction (SPE) with specialized cartridges can be employed for more targeted purification of the sterol fraction. lipidmaps.orgmdpi.com
In some cases, particularly for the analysis of sterols (the biological precursors to steranes), techniques like saponification are used to hydrolyze sterol esters, releasing the free sterols for extraction. britannica.com For complex mixtures, high-performance liquid chromatography (HPLC) can be utilized as a purification step to isolate specific compound classes or even individual isomers before final analysis. mdpi.com
Chromatographic Separation Techniques
High-resolution chromatographic separation is essential to resolve the complex mixture of isomers typically found in the saturated hydrocarbon fraction of geological samples. For steranes like 4,4-Dimethyl-6-methylidenecholestane, capillary gas chromatography is the method of choice.
Capillary Gas Chromatography (GC) for High-Resolution Separation of Isomers
Gas chromatography (GC) is the principal method for separating the volatile and thermally stable compounds present in the saturated hydrocarbon fraction. waters.com The technique utilizes a long, narrow fused-silica capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the stationary phase and an inert carrier gas (the mobile phase), such as helium or hydrogen. youtube.com
The choice of the capillary column is critical for achieving the high resolution required to separate the numerous stereoisomers of steranes. researchgate.netnih.govnih.gov Columns with non-polar or semi-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane) are commonly used. waters.com The separation is primarily governed by the boiling points of the compounds and their interactions with the stationary phase. youtube.com A precise temperature program, involving a gradual increase in the column oven temperature, is employed to elute the compounds in order of increasing boiling point and polarity. waters.com
Table 3: Representative Gas Chromatography Parameters for Sterane Analysis
| Parameter | Description | Typical Value/Condition | Reference |
| Column Type | Fused-silica capillary column | 30 m x 0.25 mm ID, 0.10-0.25 µm film thickness | waters.com |
| Stationary Phase | Non-polar or semi-polar polysiloxane | e.g., 5% Phenyl-methylpolysiloxane | waters.com |
| Carrier Gas | Inert mobile phase | Helium or Hydrogen | waters.com |
| Injection Mode | Introduction of sample onto the column | Splitless | waters.com |
| Temperature Program | Controlled heating of the column oven | e.g., 70°C (2 min), ramp to 308°C at 4°C/min | waters.com |
This table presents typical parameters that are optimized for specific analyses.
Mass Spectrometric Detection and Identification
Coupling gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the definitive identification of sterane biomarkers. waters.com As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are then separated by their mass-to-charge ratio (m/z) and detected. libretexts.orgchemguide.co.uk
The identification of steranes, including 4,4-dimethylcholestane, is based on their retention time in the gas chromatogram and their unique mass spectrum. researchgate.net Regular steranes typically exhibit a characteristic fragment ion at m/z 217. amazonaws.com For 4-methylsteranes, a key diagnostic ion is often found at m/z 231. researchgate.net The molecular ion (M+) is also crucial for determining the molecular weight and elemental composition.
For complex samples with co-eluting compounds or low analyte concentrations, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. waters.com In this technique, a specific parent ion is selected, fragmented, and a resulting daughter ion is monitored. This multiple reaction monitoring (MRM) approach significantly reduces chemical noise and allows for the unambiguous identification of trace-level biomarkers. waters.comresearchgate.net For instance, the unambiguous characterization of 4,4-dimethylcholestane in Tertiary lacustrine sediments was achieved through GC-MS and GC-MS/MS analysis with co-injected synthetic standards. researchgate.net The mass spectrum of the authentic standard provides a definitive fingerprint for comparison with the unknown peak in the sample chromatogram. researchgate.net
Table 4: Key Mass Spectrometric Ions for Sterane Identification
| Compound Class | Parent Ion (M+) Transition | Key Fragment Ion (m/z) | Reference |
| Regular Steranes (C27-C29) | M+ -> 217 | 217 | amazonaws.com |
| 4-Methylsteranes (C28-C30) | M+ -> 231 | 231 | researchgate.net |
| 4,4-Dimethylcholestane (C29) | 400 -> 245 | 245 | researchgate.net |
This table highlights characteristic ions used in GC-MS and GC-MS/MS for identifying different classes of steranes.
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of biomarkers in geological and environmental research. wiley.comnih.gov The process begins with the gas chromatograph, which separates volatile and thermally stable compounds from a mixture based on their differential partitioning between a stationary phase (the capillary column) and a mobile phase (an inert carrier gas). For complex sterols and steranes, specialized sample preparation is often required. Due to their low concentrations in samples like crude oil or source rock extracts, an enrichment step using solid-phase extraction (SPE) is commonly employed to isolate the 4,4-dimethylsterol fraction. nih.govresearchgate.net Subsequently, a silylation step is often performed to convert the sterols into their trimethylsilyl (B98337) (TMS) ethers, which enhances their thermal stability and improves chromatographic peak shape. researchgate.net
Once separated by the GC, the eluted compounds enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). This high-energy process fragments the molecule into a reproducible pattern of ions, including a molecular ion (M+) and various fragment ions. This fragmentation pattern serves as a chemical "fingerprint" for identification.
For even greater specificity, particularly in complex matrices where multiple compounds may co-elute, tandem mass spectrometry (GC-MS-MS) is utilized. researchgate.netresearchgate.net This technique adds a second stage of mass analysis. A specific "parent" or "precursor" ion from the initial mass spectrum (e.g., the molecular ion of this compound) is selected and isolated. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to fragment further into "daughter" or "product" ions. By monitoring a specific parent-to-daughter ion transition, GC-MS-MS can virtually eliminate background noise and confirm the presence of a target compound with exceptionally high confidence. researchgate.net
| Parameter | Typical Value / Condition | Purpose |
|---|---|---|
| GC Column | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5MS, HP-5MS) | Provides high-resolution separation of complex biomarker mixtures. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |
| Oven Program | Initial temp 60-80°C, ramp at 2-4°C/min to 300-320°C, hold for 15-30 min | Enables separation of compounds with a wide range of boiling points. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns. |
| MS Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM for MS-MS) | Full scan for unknown identification; SIM/MRM for targeted, high-sensitivity analysis. |
Application of Selected Ion Monitoring (SIM) and Extracted Ion Chromatograms (EICs) for Target Compound Analysis
While full-scan GC-MS analysis provides a complete mass spectrum for each point in the chromatogram, its sensitivity can be limited for trace-level compounds. To overcome this, Selected Ion Monitoring (SIM) is employed. volatileanalysis.com In SIM mode, instead of scanning the entire mass range, the mass spectrometer is programmed to detect only a small number of specific, pre-determined mass-to-charge ratios (m/z) that are characteristic of the target analyte. nih.govresearchgate.nettaylorandfrancis.com By focusing the detector's dwell time on just these few ions, the signal-to-noise ratio is dramatically improved, leading to a significant increase in sensitivity and allowing for the detection of compounds at much lower concentrations. ionsource.com
For data acquired in full-scan mode, Extracted Ion Chromatograms (EICs) are a powerful data processing tool. An EIC is generated by plotting the intensity of a single, specific m/z value against its retention time. If a peak appears in the EIC for a characteristic fragment of this compound at the expected retention time, it provides strong evidence for its presence, even if the compound is not visible in the Total Ion Chromatogram (TIC), which sums the intensities of all ions.
Interpretation of Characteristic Fragmentation Patterns for 4-Methylsteranes and Cholestane (B1235564) Derivatives
The structural elucidation of this compound via mass spectrometry relies on the predictable fragmentation of the cholestane skeleton and the influence of its specific substitutions. libretexts.org Upon electron impact ionization, the molecule loses an electron to form an energetically unstable molecular ion (M·+). chemguide.co.uk This ion then undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments.
The fragmentation of steranes is well-documented. A common fragmentation involves the cleavage of the C-17 side chain and cleavages within the four-ring (A, B, C, D) steroid nucleus. For regular C27-C29 steranes, a prominent fragment at m/z 217 is often observed, corresponding to the A, B, and C rings remaining intact after cleavage of the D-ring bonds. researchgate.net
For 4-methylsteranes, the presence of methyl groups on the A-ring alters the fragmentation pattern. The two methyl groups at the C-4 position in this compound create a quaternary carbon center, which can influence cleavage pathways. Furthermore, the exocyclic double bond at C-6 (the methylidene group) introduces a site of unsaturation that can direct fragmentation through processes like retro-Diels-Alder reactions in the B-ring, leading to characteristic fragment ions. nih.gov The stability of the resulting carbocations plays a crucial role; fragmentation pathways that lead to more stable tertiary or secondary carbocations are generally favored, resulting in more intense peaks in the mass spectrum. libretexts.org
| m/z Value | Plausible Structural Origin / Description |
|---|---|
| M+ | Molecular Ion (e.g., m/z 426 for C30H50) |
| M-15 | Loss of a methyl group (·CH3), likely from the C-4 position or the side chain. |
| M-Side Chain | Cleavage at the C17-C20 bond, resulting in the loss of the entire side chain. |
| m/z 231 | Characteristic fragment for some 4-methylsteranes, representing the steroid nucleus after side-chain loss. |
| m/z 217/218 | Common sterane fragments corresponding to the A-B-C ring system and part of the D-ring. |
| m/z 191 | A common fragment in triterpanes, which may also appear in sterane analysis as a background or related compound ion. |
Quantitative Analysis and Data Interpretation in Geochemical Studies
Beyond identification, the quantification of this compound is essential for its application in geochemical studies. Quantitative analysis determines the absolute concentration of the biomarker in a sample (e.g., in micrograms per gram of total organic carbon). ucr.edu This is typically achieved by using an external calibration curve generated from an authentic chemical standard of the target compound. However, due to the commercial rarity of many specific biomarkers, a closely related compound with a similar structure and instrument response factor may be used.
To ensure accuracy and correct for variations during sample preparation and injection, an internal standard is added to every sample, blank, and calibration standard at a known concentration. The internal standard is a compound not naturally present in the sample, often a deuterated analog of the analyte or a different but similar biomarker like deuterated n-alkane. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, which corrects for any loss of sample during workup or fluctuations in instrument performance.
In a geochemical context, the concentration of this compound and its ratio relative to other biomarkers provide critical information. As a C30 sterane, its presence can be linked to specific biological precursors, helping to identify the types of organisms (e.g., specific algae) that contributed to the organic matter in a source rock. taylorandfrancis.com The distribution and relative abundance of different steranes (C27, C28, C29) are widely used to infer the depositional environment (marine vs. terrestrial) and the geological age of the sediment. taylorandfrancis.cominig.pl Furthermore, specific isomer ratios of related saturated steranes can be used as indicators of the thermal maturity of the source rock or crude oil. taylorandfrancis.com
Emerging Research Directions and Theoretical Frameworks for 4,4 Dimethyl 6 Methylidenecholestane Studies
Compound-Specific Isotope Analysis (e.g., Compound-Specific Carbon Isotope Composition) for Source and Pathway Elucidation
Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracing the origins and diagenetic pathways of biomarkers like 4,4-Dimethyl-6-methylidenecholestane. earthdoc.org By measuring the stable carbon isotope ratios (δ¹³C) of individual compounds, researchers can deconvolve the isotopic signals from different biological precursors and assess the effects of diagenetic alteration. earthdoc.orgresearchgate.net
The primary biological precursors to 4,4-dimethyl steranes, including this compound, are 4,4-dimethyl sterols synthesized by a limited range of organisms, most notably dinoflagellates. The δ¹³C value of the resulting biomarker is influenced by the carbon isotopic composition of the dissolved inorganic carbon (DIC) in the photic zone, as well as the photosynthetic carbon fixation pathways of the source organism. p-co2.orgnih.gov Culturing experiments with dinoflagellates have shown that the carbon isotope fractionation (εp) during photosynthesis is dependent on factors like the concentration of aqueous CO₂, cell geometry, and growth rate. p-co2.orguu.nl
During diagenesis, the transformation of 4,4-dimethyl sterols to this compound and subsequently to saturated 4,4-dimethylcholestane involves a series of chemical reactions, including dehydration, isomerization, and hydrogenation. These reactions can potentially alter the original isotopic signature. However, studies on other biomarkers like hopanes and steranes suggest that the carbon skeleton is often preserved without significant isotopic fractionation, allowing the δ¹³C value to reflect that of the original biomass. sysydz.net
Future research will likely focus on establishing a more precise understanding of isotopic fractionation associated with the biosynthesis of 4,4-dimethyl sterols in various dinoflagellate species and the diagenetic processes that lead to the formation of this compound. This will enhance its utility as a specific tracer for dinoflagellate inputs into sedimentary organic matter and allow for more accurate paleoenvironmental reconstructions. usra.edubris.ac.uk
Table 1: Potential Applications of CSIA in this compound Research
| Research Question | Application of CSIA (δ¹³C) | Expected Outcome |
| Source Organism Identification | Comparison of δ¹³C values of this compound with those of steranes from other algal groups (e.g., C₂₇-C₂₉ steranes). | Differentiation between dinoflagellate-derived carbon and carbon from other primary producers in a mixed assemblage. |
| Paleoenvironmental Reconstruction | Analysis of δ¹³C trends of this compound over geological time. | Insights into past changes in the carbon cycle, such as shifts in oceanic pCO₂ and primary productivity. nih.gov |
| Diagenetic Pathway Assessment | Comparison of δ¹³C values of the precursor sterol, this compound, and the fully saturated 4,4-dimethylcholestane. | Determination of isotopic fractionation effects during diagenesis and confirmation of precursor-product relationships. |
High-Resolution Mass Spectrometry and Advanced Separation Techniques (e.g., GC × GC-MS)
The analysis of complex biomarker assemblages found in geological samples presents a significant analytical challenge due to the presence of numerous isomers and co-eluting compounds. High-resolution mass spectrometry and advanced separation techniques, such as comprehensive two-dimensional gas chromatography (GC × GC-MS), are becoming indispensable for the detailed study of this compound and its derivatives.
GC × GC-MS provides a significant enhancement in chromatographic resolution compared to conventional one-dimensional GC-MS, allowing for the separation of structurally similar compounds that would otherwise overlap. nih.govmosh-moah.de This technique is particularly well-suited for separating the various isomers of steranes and related compounds that are often present in sedimentary extracts. gcms.cz The enhanced separation power, coupled with the high sensitivity and mass accuracy of time-of-flight (TOF) mass spectrometers, enables the confident identification and quantification of trace amounts of this compound. nih.govleco.com
Tandem mass spectrometry (GC-MS/MS), particularly using techniques like Multiple Reaction Monitoring (MRM), offers another powerful approach for the selective detection of specific biomarkers. By monitoring specific precursor-to-product ion transitions, MRM can filter out background interference and provide highly selective and sensitive detection of target compounds like 4,4-dimethyl steranes, even in complex matrices. mit.edu This is crucial for identifying these compounds in samples where they are present in low concentrations.
The application of these advanced analytical methods will enable a more detailed characterization of the distribution of this compound and its isomers in various geological settings. This will lead to a better understanding of its diagenetic history and its relationship to specific paleoenvironments.
Table 2: Comparison of Analytical Techniques for Sterane Analysis
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separates compounds by gas chromatography and identifies them by their mass spectra. | Standard and widely available technique for biomarker analysis. | Co-elution of isomers can complicate identification and quantification. |
| GC × GC-MS | Utilizes two capillary columns with different stationary phases for enhanced separation. | Superior chromatographic resolution, allowing for the separation of complex isomeric mixtures. mosh-moah.de | More complex data processing and instrumentation. |
| GC-MS/MS (MRM) | Selectively monitors specific precursor-to-product ion transitions for a target analyte. | High selectivity and sensitivity, reducing chemical noise and improving detection limits. | Requires prior knowledge of the fragmentation patterns of the target compound. |
Theoretical and Computational Modeling of Sterane Diagenesis and Transformation Pathways
Theoretical and computational modeling provides a powerful framework for understanding the complex processes involved in the diagenesis of sterols and the formation of steranes like this compound. google.com These models can simulate the chemical transformations that occur over geological timescales, offering insights that are often difficult to obtain through laboratory experiments alone.
The diagenetic pathway from a biological precursor, such as a 4,4-dimethyl sterol, to a geologically stable sterane involves a sequence of reactions. tamu.edu Computational chemistry methods, such as density functional theory (DFT), can be used to calculate the thermodynamic stabilities of various intermediates and products, as well as the activation energies for different reaction steps. This allows for the prediction of the most likely transformation pathways under different geological conditions (e.g., temperature, pressure, and catalytic mineral surfaces).
Molecular dynamics (MD) simulations can be employed to study the behavior of sterols and their diagenetic products in different environments, such as within a kerogen matrix or adsorbed onto mineral surfaces. sdu.dknih.gov These simulations can provide insights into how the surrounding environment influences reaction rates and product distributions. For example, they can help to elucidate the role of clay minerals in catalyzing the isomerization and degradation of steranes.
Furthermore, larger-scale diagenetic models can integrate these fundamental chemical principles into basin-scale simulations. utexas.edu By coupling kinetic models of sterane formation with models of sediment burial, compaction, and thermal history, it is possible to predict the expected distribution of this compound and its diagenetic products in a given sedimentary basin. These predictions can then be validated against empirical data from rock samples, helping to refine our understanding of both the diagenetic processes and the geological history of the basin.
Integration of this compound Data with Multi-Biomarker Proxies and Petrological Observations
The paleoenvironmental interpretation of this compound data is significantly enhanced when integrated with other geochemical and geological information. A multi-proxy approach, combining data from various biomarkers and petrological observations, provides a more robust and comprehensive understanding of past ecosystems and depositional environments. frontiersin.orgdb-thueringen.de
The abundance of this compound, as a proxy for dinoflagellate input, can be compared with the distribution of other steranes (e.g., C₂₇-C₂₉) that are indicative of other algal groups, such as diatoms and green algae. taylorandfrancis.com This allows for the reconstruction of phytoplankton community structure and how it may have changed in response to environmental perturbations. bris.ac.uk Similarly, comparing the distribution of steranes with that of hopanes, which are derived from bacteria, can provide insights into the relative contributions of eukaryotic and prokaryotic biomass to the total organic matter. researchgate.net
Petrological analysis of the host rock provides crucial context for interpreting biomarker data. For example, the identification of dinoflagellate cysts through micropaleontological analysis can corroborate the biomarker evidence for a dinoflagellate contribution to the organic matter. wikipedia.org The sedimentary fabric and mineralogy of the rock can provide information about the depositional environment, such as water depth, oxygen levels, and sediment input, which can all influence the production and preservation of biomarkers.
By integrating these diverse datasets, a more complete picture of the paleoenvironment can be constructed. For instance, an increase in the abundance of this compound, coupled with an increase in the ratio of steranes to hopanes and the presence of marine microfossils, would provide strong evidence for a marine transgression event and an increase in marine primary productivity.
Addressing Controversies and Uncertainties in Sterane Distribution and Genetic Mechanisms
While steranes are widely used as biomarkers, their interpretation is not without controversies and uncertainties. The specificity of certain sterols to particular organisms, the potential for diagenetic alteration to create misleading signatures, and the incomplete understanding of sterol biosynthetic pathways all contribute to ongoing debates in the field.
One of the key uncertainties for any biomarker, including those related to this compound, is its source specificity. While dinosterol (B1230970) and its 4,4-dimethylated relatives are strongly associated with dinoflagellates, they have been found in a few other organisms, which could complicate interpretations in certain contexts. wikipedia.org
The diagenetic formation of certain steranes from more common sterol precursors is another area of active research and debate. For example, it has been proposed that some C₃₀ steranes, previously thought to be specific markers for certain algal groups, could be formed through diagenetic methylation of more common C₂₉ sterols. mit.edu Such diagenetic pathways could potentially create certain 4-methylated steranes, and it is crucial to investigate these possibilities through laboratory experiments and theoretical modeling to ensure accurate paleoenvironmental reconstructions.
Furthermore, the biosynthetic pathways leading to the vast diversity of sterols found in nature are not fully elucidated. nih.govacs.org A deeper understanding of the enzymes and genetic mechanisms involved in the synthesis of 4,4-dimethyl sterols in dinoflagellates would strengthen the foundation for their use as biomarkers. Advances in molecular biology and genomics could provide new tools to explore these pathways and potentially identify gene sequences that could be used as complementary proxies in ancient DNA studies.
Future research on this compound must address these uncertainties through a combination of detailed biological studies of modern organisms, controlled diagenesis experiments, and the application of advanced analytical and modeling techniques. This will help to resolve existing controversies and solidify its role as a reliable biomarker in Earth sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
